BRD4/BRD2 Selectivity over BRD3
PROTAC BRD2/BRD4 degrader-1 exhibits a distinct intra-BET selectivity profile, effectively degrading BRD4 and BRD2 while sparing BRD3 [1]. In contrast, the VHL-based PROTAC MZ1 degrades BRD4 with a DC50 of 8-23 nM but requires 2 µM to achieve complete degradation of BRD2/3, demonstrating a different selectivity window . Similarly, the cereblon-based pan-BET degrader SJ44236 degrades BRD2, BRD3, and BRD4 non-selectively (BRD2 DC50 = 0.127 nM) [2].
| Evidence Dimension | BET Family Protein Degradation Selectivity |
|---|---|
| Target Compound Data | Selective degradation of BRD4 and BRD2 over BRD3; <50 nM GI50 in 3 of 6 NCI leukemia cell lines |
| Comparator Or Baseline | MZ1: BRD4 DC50 = 8-23 nM, requires 2 µM for BRD2/3 degradation; SJ44236: degrades BRD2, BRD3, and BRD4 (BRD2 DC50 = 0.127 nM) |
| Quantified Difference | PROTAC BRD2/BRD4 degrader-1 spares BRD3 at concentrations that fully degrade BRD4/2; MZ1 and SJ44236 exhibit distinct BRD3 degradation at comparable concentrations. |
| Conditions | MV4-11 leukemia cells (Western blot, 18 hr treatment); H661 and H838 cells for MZ1 DC50 |
Why This Matters
The sparing of BRD3 is critical for target validation studies and may mitigate on-target toxicity associated with pan-BET degradation, enabling more precise interrogation of BRD2/BRD4-dependent biology.
- [1] Jiang F, Wei Q, Li H, Li H, Cui Y, Ma Y, Chen H, Cao P, Lu T, Chen Y. Discovery of novel small molecule induced selective degradation of the bromodomain and extra-terminal (BET) bromodomain protein BRD4 and BRD2 with cellular potencies. Bioorg Med Chem. 2020 Jan 1;28(1):115181. View Source
- [2] MedChemExpress. SJ44236 Product Datasheet. View Source
